N-(1-ethylpiperidin-4-yl)-3-(propan-2-yloxy)benzamide
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Overview
Description
N-(1-ethylpiperidin-4-yl)-3-(propan-2-yloxy)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core with an ethylpiperidinyl and propan-2-yloxy substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpiperidin-4-yl)-3-(propan-2-yloxy)benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-(propan-2-yloxy)benzoic acid with appropriate amines under amide bond formation conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethylpiperidin-4-yl)-3-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzamide core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination reagents like thionyl chloride (SOCl₂) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce halogen or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-ethylpiperidin-4-yl)-3-(propan-2-yloxy)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, such as:
Receptors: Binding to and modulating the activity of specific receptors.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Modulating ion channel activity to influence cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N-(1-ethylpiperidin-4-yl)-3-(propan-2-yloxy)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to other benzamide derivatives. These properties can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-3-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-4-19-10-8-15(9-11-19)18-17(20)14-6-5-7-16(12-14)21-13(2)3/h5-7,12-13,15H,4,8-11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHNURZJMNFRPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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